molecular formula C15H26N4O B8351271 2-tert-Butyl-4-(2-methoxy-ethyl)-6-piperazin-1-yl-pyrimidine

2-tert-Butyl-4-(2-methoxy-ethyl)-6-piperazin-1-yl-pyrimidine

Cat. No.: B8351271
M. Wt: 278.39 g/mol
InChI Key: CCARGHJNKJZYKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-tert-Butyl-4-(2-methoxy-ethyl)-6-piperazin-1-yl-pyrimidine is a useful research compound. Its molecular formula is C15H26N4O and its molecular weight is 278.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H26N4O

Molecular Weight

278.39 g/mol

IUPAC Name

2-tert-butyl-4-(2-methoxyethyl)-6-piperazin-1-ylpyrimidine

InChI

InChI=1S/C15H26N4O/c1-15(2,3)14-17-12(5-10-20-4)11-13(18-14)19-8-6-16-7-9-19/h11,16H,5-10H2,1-4H3

InChI Key

CCARGHJNKJZYKT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC(=CC(=N1)N2CCNCC2)CCOC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of piperazine (45.2 g, 525 mmol) in ethanol (300 mL) was heated to reflux. A solution of 2-tert-butyl-4-chloro-6-(2-methoxy-ethyl)-pyrimidine (20 g, 87 mmol) in ethanol (50 mL) was added dropwise to the above solution. The solution was refluxed for another 3 hrs, cooled to room temperature. Then water was added and the organic layer was extracted with EA (400 mL×3). To the organic layer was added 5% citric acid (1 L), separated, and the aqueous layer was collected and adjusted to alkaline pH>8 with 2 N NaOH. The alkaline aqueous layer was extracted with EA (400 mL×3), and the organic phase was dried over Na2SO4, filtered and concentrated to give the title compound (20 g, 82% yield) as a yellow oil.
Quantity
45.2 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
82%

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